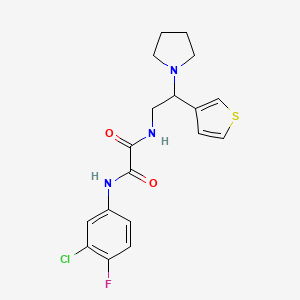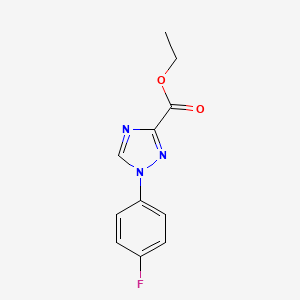
2-(5-(4-clorofenil)-4H-1,2,4-triazol-3-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, a synthetic method using pyridine substrates has been reported to be an efficient tool for the synthesis of 2-pyridone .
Molecular Structure Analysis
The molecular structure of “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” can be analyzed using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) . Single crystal X-ray diffraction can also be used to determine the crystal structure .
Chemical Reactions Analysis
The chemical reactions involving “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could be diverse, depending on the specific conditions and reagents used . For example, 2-pyridone compounds can be produced using palladium catalyst under microwave irradiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be calculated based on the molecular formula .
Aplicaciones Científicas De Investigación
Química Medicinal: Antagonistas inversos de RORγt
Este compuesto forma parte de una clase de moléculas que actúan como antagonistas inversos para el receptor huérfano relacionado con el receptor de ácido retinoico gamma-t (RORγt). Estas moléculas son significativas en el estudio de las enfermedades autoinmunitarias, ya que RORγt juega un papel crucial en la diferenciación de las células Th17, que están implicadas en la patogénesis de varias afecciones autoinmunitarias .
Inhibición enzimática: Inhibidores de JAK1 y JAK2
Se sabe que el andamiaje de triazolopiridina exhibe actividad inhibitoria contra las quinasas de Janus (JAK1 y JAK2), que son objetivos importantes para el tratamiento de los trastornos mieloproliferativos y ciertos tipos de leucemia. Los compuestos que contienen este andamiaje se pueden utilizar para desarrollar nuevos agentes terapéuticos para estas enfermedades .
Terapéutica cardiovascular
Los compuestos con el núcleo de 1,2,4-triazolopiridina se han utilizado en el tratamiento de trastornos cardiovasculares. Se estudian por sus posibles roles en la modulación del tono vascular y la frecuencia cardíaca, que son factores críticos en el manejo de afecciones como la hipertensión y las arritmias .
Agentes antidiabéticos
El motivo estructural de la 1,2,4-triazolopiridina también se explora por su uso en el manejo de la diabetes tipo 2. Estos compuestos pueden influir en las vías metabólicas involucradas en la homeostasis de la glucosa, ofreciendo una nueva vía para el desarrollo de fármacos antidiabéticos .
Agentes antiproliferativos
La investigación ha demostrado que ciertos derivados de la 1,2,4-triazolopiridina poseen propiedades antiproliferativas, lo que los convierte en posibles candidatos para el tratamiento de trastornos hiperproliferativos, incluidos varios tipos de cáncer .
Aplicaciones en ciencia de materiales
Más allá de sus aplicaciones biológicas, este compuesto también ha encontrado uso en las ciencias de los materiales. Sus propiedades electrónicas únicas lo hacen adecuado para su incorporación en materiales utilizados en dispositivos electrónicos, lo que potencialmente mejora su rendimiento y eficiencia .
Síntesis de compuestos heterocíclicos fusionados
El compuesto sirve como precursor en la síntesis de compuestos heterocíclicos fusionados, que son de gran interés en el desarrollo de metodologías sostenibles para crear moléculas complejas con posibles aplicaciones en productos farmacéuticos y agroquímicos .
Sondas fluorescentes
Debido a sus características estructurales, este compuesto se puede modificar para actuar como una sonda fluorescente. Estas sondas son herramientas valiosas en bioquímica y biología molecular para estudiar procesos celulares y diagnosticar enfermedades .
Direcciones Futuras
The future directions for “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and material science . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action of this compound.
Mecanismo De Acción
Target of Action
Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways and drug interactions. Additionally, 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine binds to specific receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states. Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors and modulating their activity. These interactions lead to changes in the expression of target genes, affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux. This compound can also affect metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS), impacting cellular redox states .
Transport and Distribution
The transport and distribution of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it affects mitochondrial function and energy production .
Subcellular Localization
2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine exhibits specific subcellular localization, which is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular functions .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPHTMCMNTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)
![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)